molecular formula C7H8ClN3O B1271419 3-Amino-1-(4-chlorophenyl)urea CAS No. 69194-89-4

3-Amino-1-(4-chlorophenyl)urea

Cat. No. B1271419
CAS RN: 69194-89-4
M. Wt: 185.61 g/mol
InChI Key: OXFKGEPYTJGZOZ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chlorophenyl)urea is a compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 . It is also known by its IUPAC name N-(4-chlorophenyl)hydrazinecarboxamide . The compound is typically in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 185.61 .

Scientific Research Applications

Corrosion Inhibition

3-Amino-1-(4-chlorophenyl)urea derivatives show significant potential as corrosion inhibitors for mild steel in acidic environments. Studies indicate that these derivatives are efficient in inhibiting corrosion, likely through adsorption on the steel surface, forming a protective layer. This points to their utility in industrial applications where corrosion resistance is crucial (Mistry, Patel, Patel, & Jauhari, 2011).

Inhibition of Chitin Synthesis

This compound has been observed to inhibit chitin synthesis in insect cuticles. This property makes it a potential candidate for use in pest control, specifically targeting the development stages of certain insects, impacting their ability to form protective cuticles (Deul, Jong, & Kortenbach, 1978).

Antioxidant Activity

Certain derivatives of this compound exhibit potent antioxidant properties. This finding is significant for pharmaceutical and cosmetic industries, as antioxidants play a critical role in combating oxidative stress and may have therapeutic applications (Reddy et al., 2015).

Optoelectronic Applications

Research indicates that some this compound derivatives have promising applications in nonlinear optics and optoelectronics due to their superior electronic and optical properties. These properties are essential in developing new materials for optoelectronic device fabrication (Shkir et al., 2018).

Photodegradation and Toxicity Studies

Studies on the photodegradation of related compounds in various media show different degradation rates and products. This research is crucial for understanding the environmental impact and safety of these compounds, particularly in terms of their toxicity and potential to form harmful byproducts (Guoguang, Xiangning, & Xiao-bai, 2001).

Antitumor Properties

Some derivatives of this compound have been found to exhibit antitumor activities. This suggests their potential use in developing new cancer therapies, especially as lead compounds for more targeted and effective treatments (Scozzafava, Mastrolorenzo, & Supuran, 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

3-Amino-1-(4-chlorophenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The compound acts as a substrate for these enzymes, leading to the formation of specific reaction products. Additionally, this compound can bind to certain proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects the expression of certain genes, which can result in altered protein synthesis and cellular behavior. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of certain hydrolase enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, this compound can activate certain signaling pathways by binding to receptors and triggering downstream signaling cascades. These molecular interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression, protein synthesis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. As the dosage increases, the compound’s effects become more pronounced. High doses of this compound can lead to toxic or adverse effects, including cellular damage, disruption of metabolic processes, and organ dysfunction. It is essential to determine the appropriate dosage range for therapeutic applications to minimize potential risks and maximize benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by specific hydrolase enzymes, leading to the formation of intermediate metabolites. These metabolites can further participate in other biochemical reactions, contributing to the overall metabolic network. Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues or organelles can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications .

properties

IUPAC Name

1-amino-3-(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFKGEPYTJGZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374059
Record name 3-amino-1-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69194-89-4
Record name 3-amino-1-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine (0.83 mL, 26.4 mmol) is added dropwise to a solution of 4-chlorophenyl isocyanate (3.85 g, 25.1 mmol) in 1,2-dichloroethane. The reaction mixture is stirred overnight at room temperature and filtered. The filter cake is washed with ether and dried to give the title product as a white solid, 4.28 g, which is identified by 1HNMR spectral analysis.
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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